4-Chloro-1-ethyl-N-[2-methyl-4-oxo-6-propylthieno[2,3-D]pyrimidin-3(4H)-YL]-1H-pyrazole-3-carboxamide
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Overview
Description
4-Chloro-1-ethyl-N-[2-methyl-4-oxo-6-propylthieno[2,3-D]pyrimidin-3(4H)-YL]-1H-pyrazole-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a thieno[2,3-D]pyrimidine core fused with a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-ethyl-N-[2-methyl-4-oxo-6-propylthieno[2,3-D]pyrimidin-3(4H)-YL]-1H-pyrazole-3-carboxamide involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thieno[2,3-D]pyrimidine core, followed by the introduction of the pyrazole ring and subsequent functional group modifications. Common reagents used in these reactions include chloroform, ethylamine, methyl iodide, and propyl bromide. The reaction conditions typically involve heating under reflux, followed by purification through column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the synthesis process. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) can be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-ethyl-N-[2-methyl-4-oxo-6-propylthieno[2,3-D]pyrimidin-3(4H)-YL]-1H-pyrazole-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be carried out to replace the chloro group with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The reaction conditions vary depending on the specific reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation reactions may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can result in the formation of new derivatives with modified functional groups.
Scientific Research Applications
4-Chloro-1-ethyl-N-[2-methyl-4-oxo-6-propylthieno[2,3-D]pyrimidin-3(4H)-YL]-1H-pyrazole-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Chloro-1-ethyl-N-[2-methyl-4-oxo-6-propylthieno[2,3-D]pyrimidin-3(4H)-YL]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target, but may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Chloro-1-ethyl-N-[2-methyl-4-oxo-6-propylthieno[2,3-D]pyrimidin-3(4H)-YL]-1H-pyrazole-3-carboxamide include other thieno[2,3-D]pyrimidine derivatives and pyrazole-containing compounds. Examples include:
- This compound
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H18ClN5O2S |
---|---|
Molecular Weight |
379.9 g/mol |
IUPAC Name |
4-chloro-1-ethyl-N-(2-methyl-4-oxo-6-propylthieno[2,3-d]pyrimidin-3-yl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C16H18ClN5O2S/c1-4-6-10-7-11-15(25-10)18-9(3)22(16(11)24)20-14(23)13-12(17)8-21(5-2)19-13/h7-8H,4-6H2,1-3H3,(H,20,23) |
InChI Key |
SKKYVJDGVXFOQN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC2=C(S1)N=C(N(C2=O)NC(=O)C3=NN(C=C3Cl)CC)C |
Origin of Product |
United States |
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